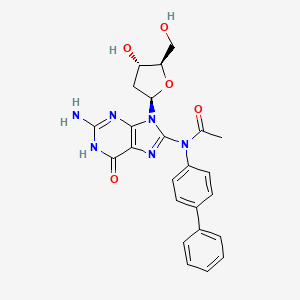
Guanosine, 8-(acetyl(1,1'-biphenyl)-4-ylamino)-2'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that combines the structural features of guanosine and biphenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound is then acetylated and subsequently coupled with a guanosine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can yield biphenyl quinones, while reduction of nitro groups can produce biphenyl amines.
科学的研究の応用
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The biphenyl moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
類似化合物との比較
Similar Compounds
Guanosine derivatives: Other guanosine derivatives with different substituents on the guanine base.
Biphenyl compounds: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is unique due to its combination of guanosine and biphenyl structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
91024-87-2 |
|---|---|
分子式 |
C24H24N6O5 |
分子量 |
476.5 g/mol |
IUPAC名 |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H24N6O5/c1-13(32)29(16-9-7-15(8-10-16)14-5-3-2-4-6-14)24-26-20-21(27-23(25)28-22(20)34)30(24)19-11-17(33)18(12-31)35-19/h2-10,17-19,31,33H,11-12H2,1H3,(H3,25,27,28,34)/t17-,18+,19+/m0/s1 |
InChIキー |
WATHXMDHESQEHM-IPMKNSEASA-N |
異性体SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


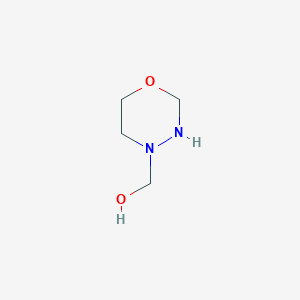
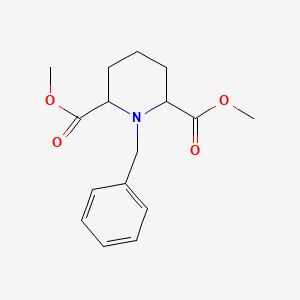
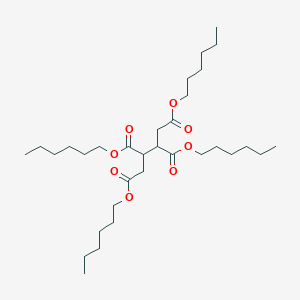
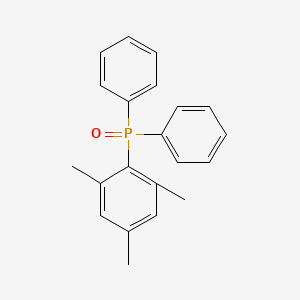
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
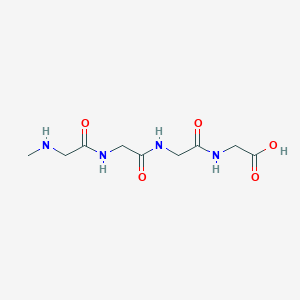
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
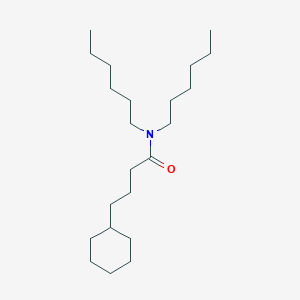
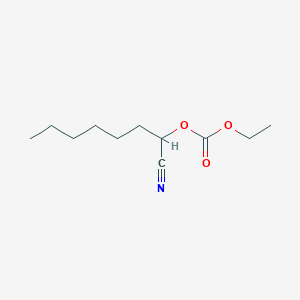
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
